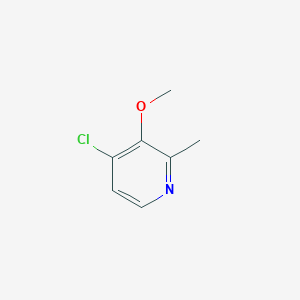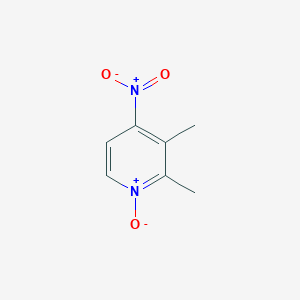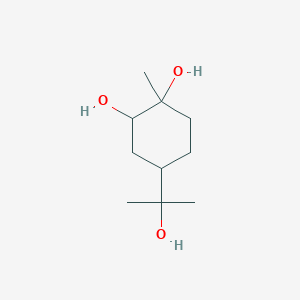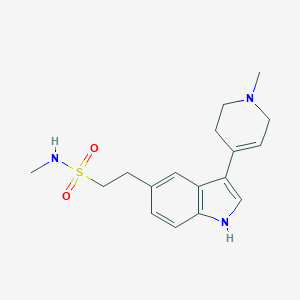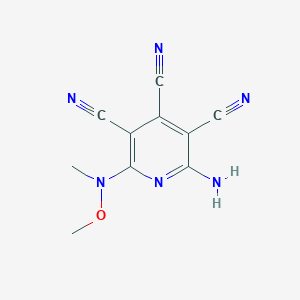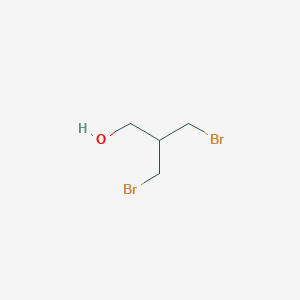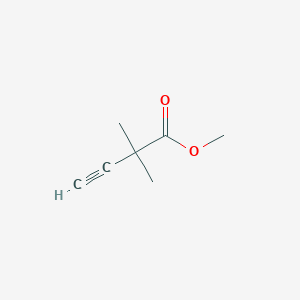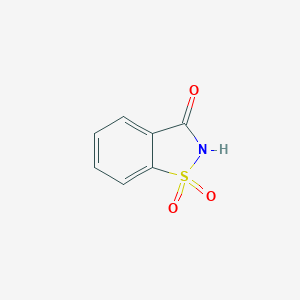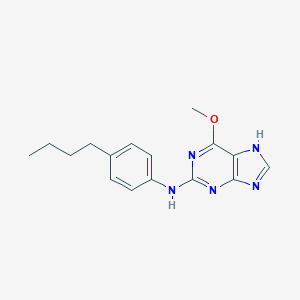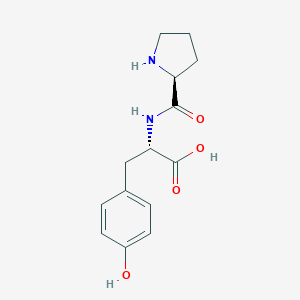
H-Pro-Tyr-OH
説明
Pro-Tyr is a dipeptide formed from L-proline and L-tyrosine residues. It has a role as a metabolite.
科学的研究の応用
降圧ペプチドの生成
プロ-チロシンは、降圧ペプチドの生成に使用されてきました。ある研究では、白色腐朽菌Peniophora sp. を用いてミルクから降圧ペプチドであるチロシン-プロリンを生成することが実証されました。 液体培養 . 発酵乳は、目的のペプチドであるチロシン-プロリンを良好に生産しました .
記憶力向上
プロ-チロシンは、記憶力を向上させることが判明しています。 ある研究では、10 mg/kg のチロシン-プロリンを経口投与すると、血中への吸収率が 0.15% で直接血流に入ることが示されました。そのうち、チロシン-プロリンの 2.5% が血漿からマウス脳実質に移送されました . これは、プロ-チロシンがアルツハイマー病などの認知症関連疾患の治療に使用される可能性があることを示唆しています .
酵素触媒
プロ-チロシンは、酵素触媒において役割を果たしています。 チロシンをメラニンに変換する触媒作用を持つチロシナーゼ酵素は、医薬品およびバイオテクノロジー分野で有望な用途が見られます . これは、プロ-チロシンがメラニン生成に対する新しい化学的リガンドの開発に使用される可能性があることを示唆しています .
メラニン生成抑制剤
プロ-チロシンは、メラニン生成抑制剤の開発に使用されてきました。 ある研究では、植物に自然に存在するチロシナーゼ阻害剤とこれらの天然物の合成修飾は、メラニン生成抑制剤として使用できることが示されています . これは、プロ-チロシンが食品、医薬品、化粧品業界で潜在的に使用できることを示唆しています .
タンパク質分解酵素
プロ-チロシンは、タンパク質分解酵素の生成に関与することが判明しています。 プロテアーゼは、産業およびバイオテクノロジーのいくつかの分野で広く用いられている酵素です . これは、プロ-チロシンが、クレノー断片、ペプチド合成、核酸精製中の不要なタンパク質の消化、細胞培養、組織解離の生成に使用される可能性があることを示唆しています
作用機序
Target of Action
Prolyl-tyrosine, also known as H-Pro-Tyr-OH, primarily targets the prolyl-tRNA synthetase (PRS) . PRS is a validated druggable target in various organisms, including Toxoplasma gondii . The enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .
Mode of Action
Research suggests that proline hydroxylation, a process in which a hydroxyl group is added to a proline residue, is essential for the activation of certain kinases . This hydroxylation is performed by prolyl hydroxylase domain (PHD) enzymes . The hydroxylation of a conserved proline residue in the kinase domain is a prerequisite for tyrosine autophosphorylation, a key step in kinase activation .
Biochemical Pathways
Prolyl-tyrosine is involved in several biochemical pathways. The hydroxylation of proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Pharmacokinetics
It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway
Result of Action
The molecular and cellular effects of Prolyl-tyrosine’s action are largely dependent on its role in proline hydroxylation and the subsequent activation of kinases. This can lead to a variety of downstream effects, including the modulation of cell metabolism, growth, and development . Additionally, Prolyl-tyrosine may play a role in responses to nutritional and physiological changes .
Action Environment
The action of Prolyl-tyrosine is influenced by environmental factors such as oxygen levels. The prolyl hydroxylase domain (PHD) / hypoxia-inducible factor (HIF) axis is a critically important oxygen-sensing pathway that mediates tissue adaptation to low oxygen environments primarily via the transcriptional regulation of gene expression . Therefore, the efficacy and stability of Prolyl-tyrosine may be affected by the oxygen levels in the environment.
生化学分析
Biochemical Properties
Prolyl-tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as prolyl-4-hydroxylases (P4Hs), which are involved in the post-translational modification of proteins, primarily collagen . The interaction between Prolyl-tyrosine and these enzymes is crucial for the hydroxylation of proline-rich peptides .
Cellular Effects
Prolyl-tyrosine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of Prolyl-tyrosine residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation, thereby influencing cell signaling in animal cells .
Molecular Mechanism
At the molecular level, Prolyl-tyrosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Prolyl hydroxylation in DYRK1 (proline 332) is essential for the tyrosine autophosphorylation of the kinase and its catalytic activation in animal cells .
Metabolic Pathways
Prolyl-tyrosine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For instance, most of the collagen-derived Prolyl-tyrosine is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway .
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173493 | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19786-36-8 | |
| Record name | L-Prolyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolyl-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


